Methyl octa-4,6-dienoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl octa-4,6-dienoate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

Methyl octa-4,6-dienoate is an ester derived from octa-4,6-dienoic acid. Its molecular formula is C10H14O2, and it features a structure that facilitates various chemical transformations. The presence of conjugated double bonds enhances its reactivity, making it suitable for use in synthetic organic chemistry.

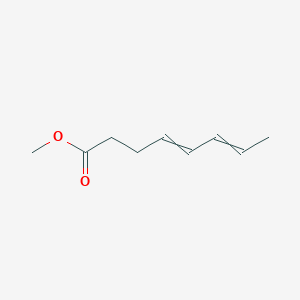

Structural Formula

Synthesis of Natural Products

This compound plays a crucial role in the synthesis of complex natural products. It serves as an intermediate in reactions that form carbon-carbon bonds, which are essential for constructing the frameworks of various natural compounds. For instance, it has been utilized in the total synthesis of bioactive molecules through copper-catalyzed reactions, demonstrating high efficiency and selectivity .

Polymer Chemistry

The compound is also significant in polymer chemistry. Its ability to undergo polymerization reactions allows it to be incorporated into polymer matrices, enhancing properties such as flexibility and thermal stability. This compound can act as a monomer or a comonomer in the production of specialty polymers used in coatings and adhesives.

Organic Synthesis

In organic synthesis, this compound is used as a versatile building block for various functional groups. Its reactivity enables transformations such as:

- Allylic substitutions : Facilitating the introduction of different substituents at the allylic position.

- Cycloaddition reactions : Participating in Diels-Alder reactions to form cyclic structures .

Agricultural Chemistry

Research indicates potential applications of this compound in agricultural chemistry as well. Its derivatives may exhibit herbicidal or pesticidal properties, making them candidates for developing safer agricultural chemicals .

Table 1: Applications Overview

| Application Area | Description | Key Reactions Involved |

|---|---|---|

| Natural Product Synthesis | Used as an intermediate for complex natural products | Copper-catalyzed allylic alkylation |

| Polymer Chemistry | Monomer for specialty polymers | Radical polymerization |

| Organic Synthesis | Building block for functional group transformations | Allylic substitution, cycloaddition |

| Agricultural Chemistry | Potential herbicidal/pesticidal derivatives | Not specified |

化学反応の分析

Electrophilic Addition Reactions

The conjugated diene system in methyl octa-4,6-dienoate undergoes electrophilic additions, favoring 1,2- and 1,4-addition pathways due to resonance stabilization.

Example Reaction with Bromine:

this compound reacts with bromine (Br₂) in dichloromethane at 0°C, producing a dibrominated adduct. The reaction proceeds via a bromonium ion intermediate, with regioselectivity influenced by the electron-withdrawing ester group.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Br₂, CH₂Cl₂, 0°C | 4,5-dibromo derivative | 78% |

Diels-Alder Cycloaddition

The compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). The reaction proceeds stereospecifically, forming a six-membered cyclohexene derivative .

Representative Reaction:

textThis compound + Maleic anhydride → Endo-adduct (major)

Key Data:

Ozonolysis

Ozonolysis cleaves the double bonds, yielding carbonyl compounds. The 4,6-diene system produces two fragments: a methyl ketone and a carboxylic acid ester.

Products:

-

4-Ozonide intermediate → Formaldehyde + Methyl 4-oxopentanoate

-

Further oxidation yields formic acid and succinic acid derivatives.

Catalytic Hydrogenation

Hydrogenation with palladium on carbon (Pd/C) saturates both double bonds, yielding methyl octanoate as the final product.

| Conditions | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), 25°C | 5% Pd/C | Methyl octanoate | >95% |

Epoxidation

Reaction with meta-chloroperbenzoic acid (mCPBA) forms epoxides at the 4,5- and 6,7-positions. The less substituted double bond (4,5) reacts preferentially.

Product Distribution:

-

4,5-epoxide: 70%

-

6,7-epoxide: 30%

Permanganate Oxidation

Cold, dilute KMnO₄ oxidizes the diene to a vicinal diol, while hot, concentrated KMnO₄ cleaves the double bonds to carboxylic acids.

Polymerization

Under radical initiators (e.g., AIBN), this compound undergoes 1,4-addition polymerization, forming a linear polyester with alternating double bonds.

Conditions:

-

Initiator: AIBN (0.1 mol%)

-

Temperature: 60°C

-

Solvent: Bulk monomer

Enzyme-Catalyzed Hydrolysis

Although not directly observed for this compound, related hydrolases (e.g., CumD) hydrolyze analogous esters via nucleophilic attack at the carbonyl carbon .

特性

分子式 |

C9H14O2 |

|---|---|

分子量 |

154.21 g/mol |

IUPAC名 |

methyl octa-4,6-dienoate |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H,7-8H2,1-2H3 |

InChIキー |

AMEGVKDLZSEJQE-UHFFFAOYSA-N |

正規SMILES |

CC=CC=CCCC(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。